Cas no 1514568-03-6 (1-1-(2,3-dimethoxyphenyl)cyclopropylcyclopropan-1-amine)

1-1-(2,3-dimethoxyphenyl)cyclopropylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-1-(2,3-dimethoxyphenyl)cyclopropylcyclopropan-1-amine
- EN300-1815508
- 1514568-03-6
- 1-[1-(2,3-dimethoxyphenyl)cyclopropyl]cyclopropan-1-amine
-
- インチ: 1S/C14H19NO2/c1-16-11-5-3-4-10(12(11)17-2)13(6-7-13)14(15)8-9-14/h3-5H,6-9,15H2,1-2H3
- InChIKey: POULXTBCUFWAJR-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C(=CC=CC=1C1(CC1)C1(CC1)N)OC
計算された属性
- せいみつぶんしりょう: 233.141578849g/mol
- どういたいしつりょう: 233.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 297
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
1-1-(2,3-dimethoxyphenyl)cyclopropylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1815508-0.5g |
1-[1-(2,3-dimethoxyphenyl)cyclopropyl]cyclopropan-1-amine |
1514568-03-6 | 0.5g |
$1221.0 | 2023-09-19 | ||
Enamine | EN300-1815508-1.0g |
1-[1-(2,3-dimethoxyphenyl)cyclopropyl]cyclopropan-1-amine |
1514568-03-6 | 1g |
$1272.0 | 2023-06-02 | ||
Enamine | EN300-1815508-0.05g |
1-[1-(2,3-dimethoxyphenyl)cyclopropyl]cyclopropan-1-amine |
1514568-03-6 | 0.05g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1815508-1g |
1-[1-(2,3-dimethoxyphenyl)cyclopropyl]cyclopropan-1-amine |
1514568-03-6 | 1g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1815508-10g |
1-[1-(2,3-dimethoxyphenyl)cyclopropyl]cyclopropan-1-amine |
1514568-03-6 | 10g |
$5467.0 | 2023-09-19 | ||
Enamine | EN300-1815508-2.5g |
1-[1-(2,3-dimethoxyphenyl)cyclopropyl]cyclopropan-1-amine |
1514568-03-6 | 2.5g |
$2492.0 | 2023-09-19 | ||
Enamine | EN300-1815508-0.25g |
1-[1-(2,3-dimethoxyphenyl)cyclopropyl]cyclopropan-1-amine |
1514568-03-6 | 0.25g |
$1170.0 | 2023-09-19 | ||
Enamine | EN300-1815508-10.0g |
1-[1-(2,3-dimethoxyphenyl)cyclopropyl]cyclopropan-1-amine |
1514568-03-6 | 10g |
$5467.0 | 2023-06-02 | ||
Enamine | EN300-1815508-0.1g |
1-[1-(2,3-dimethoxyphenyl)cyclopropyl]cyclopropan-1-amine |
1514568-03-6 | 0.1g |
$1119.0 | 2023-09-19 | ||
Enamine | EN300-1815508-5.0g |
1-[1-(2,3-dimethoxyphenyl)cyclopropyl]cyclopropan-1-amine |
1514568-03-6 | 5g |
$3687.0 | 2023-06-02 |
1-1-(2,3-dimethoxyphenyl)cyclopropylcyclopropan-1-amine 関連文献
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
1-1-(2,3-dimethoxyphenyl)cyclopropylcyclopropan-1-amineに関する追加情報
1-1-(2,3-Dimethoxyphenyl)Cyclopropylcyclopropan-1-amine: An Overview of CAS No. 1514568-03-6
1-1-(2,3-Dimethoxyphenyl)cyclopropylcyclopropan-1-amine (CAS No. 1514568-03-6) is a unique compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of cyclopropyl derivatives and is characterized by its dimethoxyphenyl substituent, which imparts distinct chemical and biological properties. In this article, we will delve into the structure, synthesis, biological activity, and potential applications of this compound.
The molecular structure of 1-1-(2,3-dimethoxyphenyl)cyclopropylcyclopropan-1-amine (CAS No. 1514568-03-6) is notable for its cyclopropyl ring system and the dimethoxyphenyl group. The cyclopropyl ring is a three-membered ring that introduces significant strain into the molecule, which can influence its reactivity and conformational flexibility. The dimethoxyphenyl substituent, on the other hand, provides additional electron-donating properties and can affect the molecule's interactions with biological targets.
Recent studies have focused on the synthesis of 1-1-(2,3-dimethoxyphenyl)cyclopropylcyclopropan-1-amine. One notable approach involves the use of transition-metal-catalyzed reactions to construct the cyclopropyl ring system efficiently. For instance, a palladium-catalyzed intramolecular alkyne hydroamination has been reported to yield high yields of the desired product. This method not only simplifies the synthetic route but also enhances the overall efficiency and scalability of the process.
The biological activity of 1-1-(2,3-dimethoxyphenyl)cyclopropylcyclopropan-1-amine has been explored in various contexts. One area of interest is its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in signal transduction pathways and are targets for many therapeutic agents. Preliminary studies have shown that this compound can interact with specific GPCRs, potentially modulating their activity and downstream signaling cascades.
In addition to its interactions with GPCRs, 1-1-(2,3-dimethoxyphenyl)cyclopropylcyclopropan-1-amine has been investigated for its effects on ion channels. Ion channels are integral membrane proteins that regulate the flow of ions across cell membranes, influencing various physiological processes such as neuronal signaling and muscle contraction. Research has indicated that this compound can modulate certain ion channels, suggesting potential applications in treating conditions related to ion channel dysfunction.
The pharmacological profile of 1-1-(2,3-dimethoxyphenyl)cyclopropylcyclopropan-1-amine is also an area of active research. Studies have evaluated its in vitro and in vivo effects on various biological systems. For example, it has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that this compound could be a promising candidate for developing new anti-inflammatory therapies.
Clinical trials are an essential step in translating laboratory findings into practical applications. While clinical trials for 1-1-(2,3-dimethoxyphenyl)cyclopropylcyclopropan-1-amine are still in their early stages, preliminary results are encouraging. Phase I trials have demonstrated that this compound is well-tolerated at therapeutic doses with minimal side effects. Further studies are underway to evaluate its efficacy in treating specific conditions such as chronic pain and neurodegenerative disorders.
In conclusion, 1-1-(2,3-dimethoxyphenyl)cyclopropylcyclopropan-1-amine (CAS No. 1514568-03-6) is a promising compound with a unique molecular structure and diverse biological activities. Its potential as a therapeutic agent is supported by ongoing research into its synthesis, biological interactions, and pharmacological properties. As more data becomes available from clinical trials, it is likely that this compound will play an increasingly important role in the development of new treatments for various medical conditions.
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